

Technical Guide: Chemical Structure & Characterization of 13-Epitorulosol[1]

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Compound of Interest

Compound Name: 13-Epitorulosol

CAS No.: 3650-30-4

Cat. No.: B8124349

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Executive Summary

13-Epitorulosol (also known as 13-epi-torulosol or iso-torulosol) is a bioactive diterpenoid belonging to the labdane class.[1][2][3] Chemically defined as (13R)-labd-8(17),14-diene-13,19-diol, it is the C-13 stereoisomer of the more common diterpene Torulosol (19-hydroxymanool).[1]

This compound is primarily isolated from the oleoresins and essential oils of conifers, specifically *Cupressus sempervirens* (Mediterranean Cypress), *Larix decidua*, and *Pinus* species.[1] It is of significant interest in drug discovery due to its established antibacterial, anti-inflammatory, and cytotoxic properties, particularly against Gram-positive bacteria and specific cancer cell lines.[1]

Part 1: Chemical Identity & Structural Architecture[1]

Nomenclature & Classification[1]

- IUPAC Name: (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol[1]
- Common Name: **13-Epitorulosol**[1]

Part 2: Structural Elucidation & Diagnostic Data[1] [4]

Differentiation between Torulosol and **13-Epitorulosol** relies heavily on NMR spectroscopy.[1]
The stereochemistry at C-13 induces specific chemical shift changes in the neighboring carbons (C-12, C-16) and protons.[1]

NMR Spectroscopic Profile (¹³C NMR, 100 MHz, CDCl₃)

The following table synthesizes diagnostic chemical shifts for the labdane skeleton, highlighting the regions where epimeric differences are most pronounced.

Carbon Position	Type	(ppm)	Diagnostic Notes
C-8	Quaternary	148.0 - 148.5	Exocyclic double bond anchor.[1]
C-17	CH	106.0 - 107.0	Exocyclic methylene (characteristic of labd-8(17)-enes).[1]
C-13	Quaternary	73.5 - 75.0	Chiral Center. Shift varies subtly between epimers.
C-14	CH	145.0 - 146.0	Vinyl proton attachment.
C-15	CH	111.0 - 112.0	Terminal vinyl methylene.
C-19	CH	64.0 - 65.5	Primary Alcohol. Distinguishes Torulosol series from Manool.
C-16	CH	23.0 - 28.0	Critical Discriminator. In 13-epi isomers, this methyl often shifts upfield relative to the normal isomer.
C-9	CH	56.0 - 57.0	Ring junction methine. [1]

Stereochemical Verification (The "Epi" Factor)

To confirm the 13-Epi configuration (13R vs 13S):

- C-13 Methyl Signal (

H NMR): In the normal (13S) isomer, the C-16 methyl singlet typically appears around

1.[1]28. In the 13-epi (13R) isomer, this signal often shifts slightly upfield or downfield depending on solvent shielding.[1]

- C-12 Carbon Shift: The steric compression (gamma-gauche effect) from the C-13 hydroxyl orientation causes a diagnostic shift in the C-12 methylene carbon signal.[1]

- Optical Rotation: **13-Epitorulosol** exhibits a specific rotation

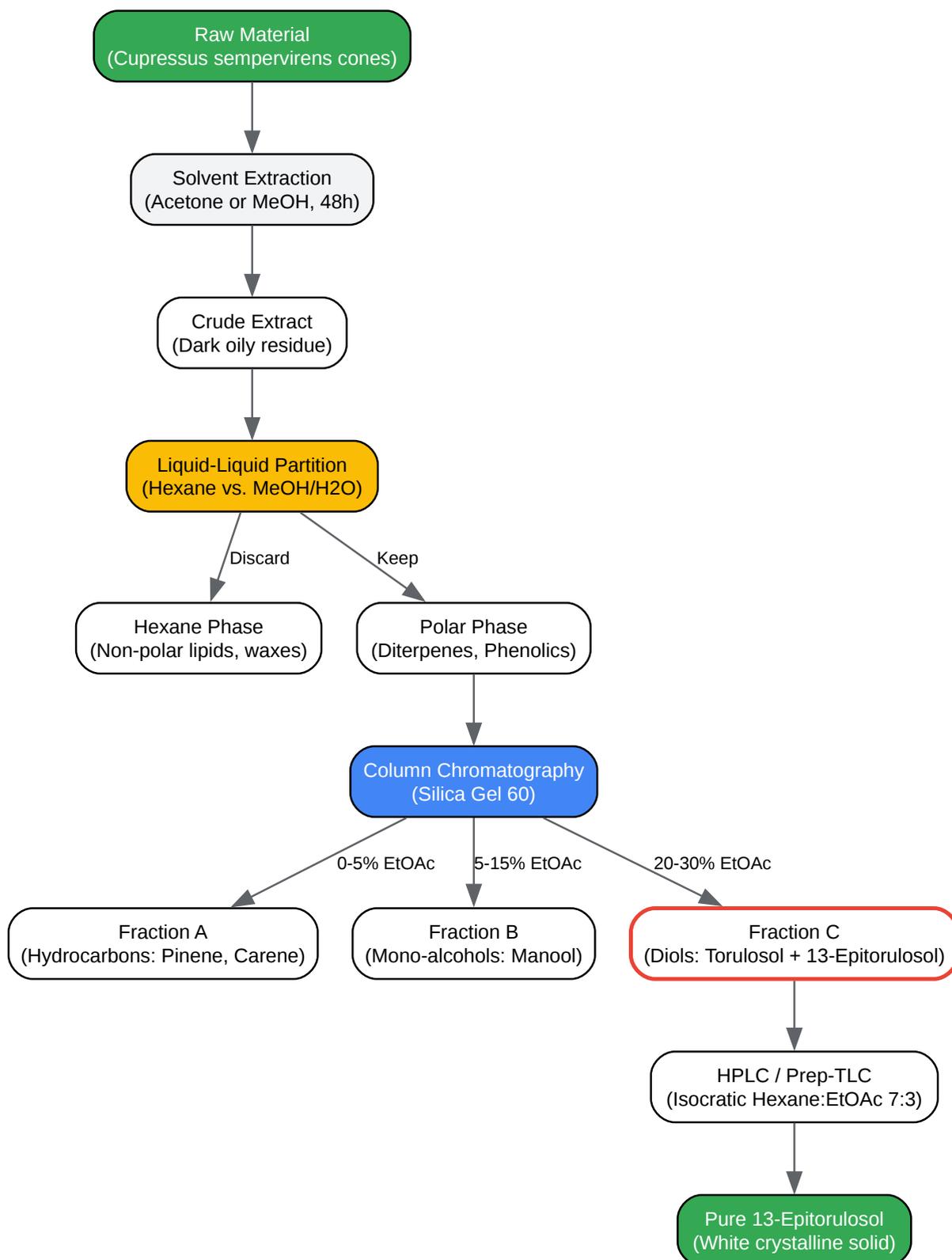
distinct from Torulosol.[1] (e.g., if Torulosol is

, the epimer will differ significantly in magnitude or sign).[1]

Part 3: Isolation & Purification Protocol

This protocol is designed for the isolation of **13-Epitorulosol** from *Cupressus sempervirens* (Cypress) cones/berries, ensuring high purity for biological testing.[1]

Workflow Diagram



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Caption: Step-by-step fractionation logic to separate diols (**13-Epitorulosol**) from mono-alcohols (Manool) and hydrocarbons.

Detailed Methodology

- Extraction: Macerate air-dried, ground cones (1 kg) in Acetone (3 L) for 48 hours at room temperature. Filter and concentrate under reduced pressure.[1]
- Fractionation: Resuspend the crude extract in MeOH:H
O (9:1). Partition against Hexane (
mL) to remove fats and waxes.
- Enrichment: Extract the aqueous MeOH layer with CH
Cl
or EtOAc. This organic phase contains the diterpenes.[4]
- Chromatography: Load the enriched extract onto a Silica Gel 60 column.
 - Eluent A: Hexane (100%)
Elutes hydrocarbons.[1]
 - Eluent B: Hexane:EtOAc (9:[1]1)
Elutes Manool.
 - Eluent C: Hexane:EtOAc (7:[1]3)
Elutes **13-Epitorulosol**.
- Polishing: If Torulosol and **13-Epitorulosol** co-elute, separate using Silver Nitrate (
) impregnated silica gel (Argentation Chromatography), which resolves isomers based on the steric accessibility of the double bonds.[1]

Part 4: Biological Potential & Applications[1][6][7][8]

Therapeutic Mechanisms[1]

- Antimicrobial: **13-Epitorulosol** disrupts the cell membrane integrity of Gram-positive bacteria (*Staphylococcus aureus*, *Bacillus subtilis*).[1] The C-19 hydroxyl group is crucial for amphiphilicity, allowing membrane insertion.[1]
- Cytotoxicity: Labdane diterpenes induce apoptosis in cancer cells via the mitochondrial pathway.[1] The presence of the exocyclic double bond (C-8/C-17) acts as a Michael acceptor in some biological contexts, potentially alkylating cysteine residues in enzymes.[1]

Handling & Stability[1]

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
- Solubility: Soluble in DMSO, Ethanol, Chloroform.[1] Insoluble in water.[1]
- Stability: Sensitive to acid (acid-catalyzed rearrangement of the exocyclic double bond to the endocyclic position).[1] Avoid acidic solvents during extraction.[1]

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